molecular formula C15H14O2 B8661101 4-Methoxy-3-methylbenzophenone CAS No. 30090-97-2

4-Methoxy-3-methylbenzophenone

Cat. No. B8661101
M. Wt: 226.27 g/mol
InChI Key: XKQLZRYPUPMZHI-UHFFFAOYSA-N
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Patent
US05214046

Procedure details

A mixture of 6.17 g of 4-methoxy-3-methylbenzophenone, 65 ml of glacial acetic acid and 103 ml of a 62 percent hydrobromic acid solution is heated to boiling under reflux for 3 hours. The dark solution obtained is concentrated, extracted with ethyl acetate and the organic phase is dried and evaporated. The residue is chromatographed on silica gel with hexane:ethyl acetate (7:3). There are obtained 2.90 g (50%) of 3-methyl-4-hydroxybenzophenone as a yellowish solid with a m.p. of 170°-173° .
Quantity
6.17 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:16]=[CH:15][C:6]([C:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[O:8])=[CH:5][C:4]=1[CH3:17].Br>C(O)(=O)C>[CH3:17][C:4]1[CH:5]=[C:6]([CH:15]=[CH:16][C:3]=1[OH:2])[C:7]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=[O:8]

Inputs

Step One
Name
Quantity
6.17 g
Type
reactant
Smiles
COC1=C(C=C(C(=O)C2=CC=CC=C2)C=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
65 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The dark solution obtained
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the organic phase is dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on silica gel with hexane:ethyl acetate (7:3)

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C(=O)C2=CC=CC=C2)C=CC1O
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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